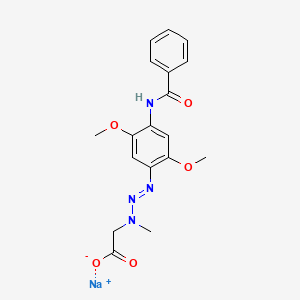![molecular formula C15H18O3 B578996 (5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one CAS No. 17453-65-5](/img/structure/B578996.png)
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is a chemical compound known for its unique structural properties and reactivity. It is a derivative of santonene, characterized by the presence of multiple double bonds and a hydroxyl group. In the solid state, dihydrosantonene exists in the enol form, whereas santonene exists in the keto form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one can be synthesized through various methods. One common approach involves the oxidation of 1,2-dihydrosantonene 3-acetate, which rearranges with acetic anhydride–pyridine to afford 2-acetoxy-1,2-dihydrosantonene 3-acetate . This method involves intramolecular transfer of the acetate group under specific conditions.
Industrial Production Methods
Industrial production of dihydrosantonene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and acetylation to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one undergoes various chemical reactions, including:
Oxidation: Autoxidation of santonene leads to the formation of hydroxysantonenes and other derivatives.
Reduction: Catalytic hydrogenation of dihydrosantonene derivatives can lead to hydrogenolysis of acetoxyl groups.
Substitution: Acetylation reactions are common, where hydroxyl groups are substituted with acetoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and catalysts such as palladium.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
Hydroxysantonenes: Formed through oxidation reactions.
Acetoxy derivatives: Formed through acetylation reactions.
Wissenschaftliche Forschungsanwendungen
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one has several applications in scientific research:
Chemistry: Used as a model compound to study keto-enol tautomerism and molecular rearrangements.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of dihydrosantonene involves its interaction with molecular targets through its enol form. The compound can undergo tautomeric shifts, influencing its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as enzyme binding sites in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Santonene: The parent compound, existing in the keto form in the solid state.
Hydroxysantonenes: Oxidation products of santonene and dihydrosantonene.
Uniqueness
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is unique due to its enol form in the solid state, which distinguishes it from santonene and other derivatives
Eigenschaften
CAS-Nummer |
17453-65-5 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.306 |
IUPAC-Name |
(5aS)-8-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h16H,4-7H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
KUXKUHOVOQIZBC-HNNXBMFYSA-N |
SMILES |
CC1=C2CCC3(CCC(=C(C3=C2OC1=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,9Z)-6,13-dioxatricyclo[9.3.0.04,8]tetradeca-1(14),2,4,7,9,11-hexaene](/img/structure/B578915.png)


![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)

![3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B578923.png)





![(5R,7R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol](/img/structure/B578935.png)
